REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1I.[Cu](C#N)[C:14]#[N:15].C(OCC)(=O)C.CCCCCC>CN(C=O)C.[Hg]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[C:14]#[N:15] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C(F)(F)F)I
|
Name
|
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
material ( 20/80 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
To this reaction flask with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2-liter flask equipped with a septum inlet, magnetic stirring bar, and condenser
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled to 40° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The solids were washed with ether
|
Type
|
CUSTOM
|
Details
|
the filtrate transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with about 5% aqueous ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a black oil
|
Type
|
CUSTOM
|
Details
|
The oil was chromatographed on a Biotage 75L cartridge with ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 g | |
YIELD: CALCULATEDPERCENTYIELD | 105% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |